molecular formula C21H16F3N3O4 B2577635 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one CAS No. 941919-82-0

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

Cat. No.: B2577635
CAS No.: 941919-82-0
M. Wt: 431.371
InChI Key: ABAUQTFGZFERHJ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a trifluoromethylphenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the benzodioxin intermediate with 4-(trifluoromethyl)benzoyl chloride under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of the intermediate with hydrazine and carbon disulfide.

    Formation of the Pyrrolidin-2-one Ring: The final step involves the reaction of the oxadiazole intermediate with pyrrolidin-2-one under acidic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites.

    Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.

    Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    Prosympal: A therapeutic agent with a similar benzodioxin structure.

    Dibozane: Another compound with a benzodioxin ring, used in medicinal chemistry.

    Piperoxan: A compound with a similar oxadiazole ring, used as an antihypertensive agent.

    Doxazosin: A compound with a similar pyrrolidin-2-one ring, used in the treatment of hypertension and benign prostatic hyperplasia.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c22-21(23,24)14-3-1-12(2-4-14)19-25-20(31-26-19)13-9-18(28)27(11-13)15-5-6-16-17(10-15)30-8-7-29-16/h1-6,10,13H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAUQTFGZFERHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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